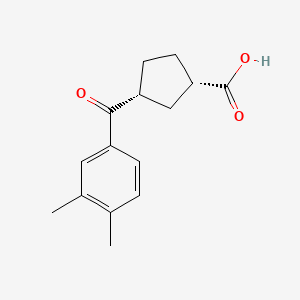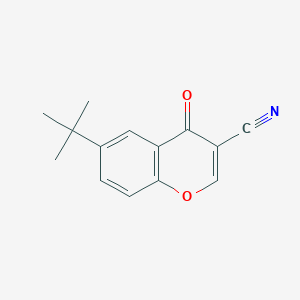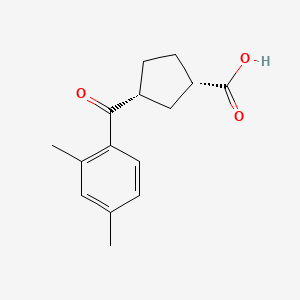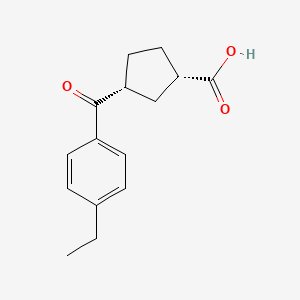
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl
Overview
Description
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl is a member of the hydroxybiphenyl class, characterized by a biphenyl-4-ol structure substituted with chlorine atoms at positions 2, 3, 4, and 5. This compound is a derivative of polychlorinated biphenyls, which are known for their persistence in the environment and potential toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl typically involves the hydroxylation of 2,3,4,5-tetrachlorobiphenyl. This can be achieved through various chemical reactions, including the use of cytochrome P450 enzymes in biological systems or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of controlled temperature and pressure conditions, as well as the use of specific catalysts to facilitate the hydroxylation process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide.
Major Products: The major products of these reactions include various hydroxylated, methoxylated, or dechlorinated biphenyls, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Research on its metabolism and biotransformation in living organisms helps understand the environmental impact and toxicity of polychlorinated biphenyls.
Medicine: Studies on its biological effects contribute to the understanding of its potential health risks and mechanisms of toxicity.
Industry: It is used in the development of analytical methods for detecting and quantifying polychlorinated biphenyls in environmental samples
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to and inhibit enzymes such as cytochrome P450, affecting the metabolism of other compounds.
Pathways Involved: It can induce oxidative stress and disrupt cellular signaling pathways, leading to toxic effects such as endocrine disruption and neurotoxicity.
Comparison with Similar Compounds
2,3,4,5-Tetrachlorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl: Similar structure but with different chlorine substitution pattern, affecting its chemical behavior and toxicity.
2,3,4,5-Tetrachloro-4’-biphenylol: Another hydroxylated derivative with different chlorine positions, leading to variations in its reactivity and biological effects
Uniqueness: 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern and hydroxyl group, which influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying the environmental and health impacts of polychlorinated biphenyls .
Properties
IUPAC Name |
1,2,5,6-tetrachloro-4-phenylcyclohexa-2,4-dien-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl4O/c13-9-6-8(7-4-2-1-3-5-7)10(14)11(15)12(9,16)17/h1-6,11,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRCQKVMHUJOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(C(=C2)Cl)(O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260678.png)

![(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260699.png)






![8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine](/img/structure/B8260738.png)
![8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine](/img/structure/B8260744.png)
